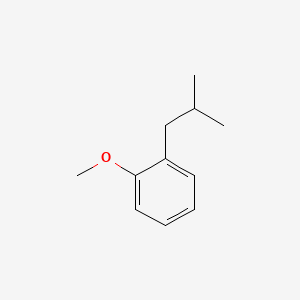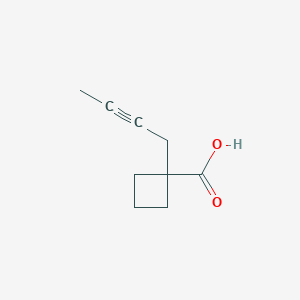
6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid typically involves multiple stepsReaction conditions often include the use of solvents like ethyl acetate and reagents such as potassium permanganate and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and filtration, are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the bromine atom can produce various substituted isochromene derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-5-methoxypicolinic acid: Similar in structure but with a pyridine ring instead of an isochromene ring.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Contains a pyrazine ring and an ethyl ester group.
Uniqueness
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid is unique due to its isochromene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H11BrO4 |
|---|---|
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-7-4-5-16-10(11(13)14)6(7)2-3-8(9)12/h2-3,10H,4-5H2,1H3,(H,13,14) |
Clave InChI |
NDBFNCNXEWRMKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1CCOC2C(=O)O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol](/img/structure/B8716117.png)





